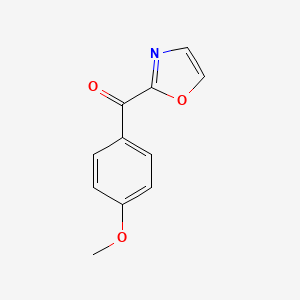

2-(4-Methoxybenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHDYOBDPLYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642067 | |

| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-50-7 | |

| Record name | (4-Methoxyphenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-(4-Methoxybenzoyl)oxazole. While direct experimental data for this specific compound is limited in publicly available literature, this document consolidates predicted data based on structurally related compounds and established chemical principles. It serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar oxazole derivatives in drug discovery and development. The oxazole core is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring an oxazole ring substituted with a 4-methoxybenzoyl group at the 2-position.

| Identifier | Value |

| IUPAC Name | (4-methoxyphenyl)(oxazol-2-yl)methanone |

| CAS Number | 898759-50-7 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

| InChI | InChI=1S/C11H9NO3/c1-14-9-5-3-8(4-6-9)10(13)11-12-6-7-15-11/h3-7H,1H3 |

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | ~350-450 °C |

| LogP | ~2.0-2.5 |

| pKa (most basic) | ~0.5-1.5 (for the oxazole nitrogen) |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |

| Aromatic (H2', H6') | 7.9 - 8.1 | Doublet |

| Aromatic (H3', H5') | 6.9 - 7.1 | Doublet |

| Oxazole (H5) | 7.8 - 8.0 | Singlet or Doublet |

| Oxazole (H4) | 7.2 - 7.4 | Singlet or Doublet |

¹³C NMR Spectroscopy (Predicted)

The expected carbon NMR chemical shifts (in ppm) in a solvent like CDCl₃ are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 185 |

| Oxazole (C2) | 158 - 162 |

| Oxazole (C5) | 128 - 132 |

| Oxazole (C4) | 140 - 145 |

| Methoxy (-OCH₃) | 55 - 56 |

| Aromatic (C4') | 163 - 165 |

| Aromatic (C1') | 128 - 130 |

| Aromatic (C2', C6') | 130 - 132 |

| Aromatic (C3', C5') | 113 - 115 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1650 - 1680 | Strong |

| C=N (oxazole) | 1580 - 1620 | Medium to Strong |

| C-O-C (ether & oxazole) | 1250 - 1300 & 1020 - 1050 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzoyl group and the oxazole ring.

| m/z | Fragment Ion |

| 203 | [M]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

| 68 | [C₃H₂NO]⁺ (oxazole ring fragment) |

Synthesis Protocols

While a specific, optimized synthesis for this compound is not detailed in the available literature, several established methods for the synthesis of 2-acyloxazoles can be adapted.

Proposed Synthetic Pathway: Acylation of an Organometallic Oxazole Reagent

This approach involves the preparation of a 2-lithiooxazole or 2-(trimethylstannyl)oxazole intermediate followed by acylation with 4-methoxybenzoyl chloride.

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The quantitative physicochemical data for 2-(4-Methoxybenzoyl)oxazole are primarily based on computational predictions. These values are essential for designing experimental conditions, selecting appropriate solvents, and developing purification techniques.

| Property | Predicted Value | Notes |

| CAS Number | 898759-50-7 | - |

| Molecular Formula | C₁₁H₉NO₃ | - |

| Molecular Weight | 203.19 g/mol | - |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | ~350-450 °C | Highly dependent on pressure. |

| Aqueous Solubility | Low | The aromatic and heterocyclic structure suggests poor solubility in water. |

| logP (o/w) | ~2.0-3.0 | Indicates moderate lipophilicity. |

| pKa (most basic) | ~0.5-1.5 | The oxazole ring is weakly basic.[1] |

Synthesis and Characterization

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the formation of 2-acyloxazoles. A common approach involves the reaction of an appropriate oxazole derivative with an acylating agent.

Upon synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

The melting point is a crucial indicator of a compound's purity.[2]

-

Principle: A small, finely powdered sample of the dry compound is heated at a controlled rate, and the temperature range from the first sign of melting to complete liquefaction is recorded.[2][3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[2]

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer or digital temperature probe.[3][4]

-

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.[2][4] Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube.[4]

-

Determination: Place the capillary tube in the heating block of the apparatus.[3][4] Heat rapidly to about 15-20°C below the expected melting point.[4] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

-

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6][7]

-

Principle: An excess amount of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.[5][6][7]

-

Apparatus: Orbital shaker with temperature control, centrifuge, analytical balance, appropriate vials, filtration device (e.g., 0.45 µm filter), and a quantitative analytical instrument (e.g., HPLC-UV or LC-MS).[5][8]

-

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4).[6] The amount should be sufficient to ensure a solid phase remains at equilibrium.[7]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[5][9]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.[6] Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.[6][8]

-

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common indirect method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

-

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known logP values. The logP of the test compound is then interpolated from this curve based on its retention time.[10][13]

-

Apparatus: HPLC system with a UV detector, a reversed-phase C18 column, and an isocratic or gradient mobile phase system (typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile).[10]

-

Procedure:

-

Calibration: Prepare solutions of at least five reference compounds with known logP values that bracket the expected logP of the analyte. Inject each standard onto the HPLC system and record its retention time (t_R).

-

Retention Factor Calculation: Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound).[12]

-

Calibration Curve: Plot log(k) versus the known logP values for the reference compounds. A linear regression of this plot provides the calibration curve.[10]

-

Sample Analysis: Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions.

-

logP Determination: Determine the retention time and calculate the log(k) for the test compound. Use the calibration curve to determine the logP value.[10]

-

Potential Biological Activity and Signaling Pathways

The oxazole ring is a key structural motif in many biologically active compounds.[1][14] Derivatives of oxazole have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[15][16][17]

For anticancer applications, oxazole-containing compounds have been reported to exert their effects through various mechanisms of action.[15][16][18] These include the inhibition of crucial cellular targets involved in cancer cell proliferation and survival.

This diagram illustrates that a 2-aroyloxazole compound could potentially inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[15] Additionally, it might interfere with signaling pathways crucial for cancer cell survival, such as those mediated by STAT3 and various protein kinases.[15][18] These interactions would ultimately result in decreased cell proliferation and increased programmed cell death.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. who.int [who.int]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benthamscience.com [benthamscience.com]

- 16. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2-(4-Methoxybenzoyl)oxazole CAS number 898759-50-7

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 2-(4-Methoxybenzoyl)oxazole and Its Analogs: A Technical Guide

Executive Summary: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This technical guide provides an in-depth analysis of the biological activities associated with 2-(4-Methoxybenzoyl)oxazole and its structural derivatives. The focus is on their anticancer, antimicrobial, and enzyme-inhibitory properties, underpinned by quantitative data, detailed experimental protocols, and mechanistic insights. Key findings highlight a predominant mechanism of anticancer action through tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[2][3] Structure-activity relationship (SAR) studies reveal that specific substitutions on the phenyl and oxazole rings are critical for potency. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, aiming to facilitate further exploration and optimization of these promising compounds.

Introduction to Oxazole Derivatives

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, a structure that confers significant chemical stability and diverse biological functions.[4][5] The versatility of the oxazole ring allows it to serve as a crucial pharmacophore in the design of novel therapeutic agents.[1] Derivatives of oxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] The substitution pattern on the oxazole ring plays a pivotal role in defining these biological activities.[4] This guide specifically delves into derivatives featuring a 4-methoxyphenyl moiety, a common structural element in many potent analogs, to elucidate their therapeutic potential.

Synthesis of Key Oxazole Scaffolds

The synthesis of biologically active oxazole derivatives often employs established organic chemistry reactions, tailored to achieve the desired substitution patterns.

Erlenmeyer Synthesis of 4-(4-methoxybenzylidene)-5-oxazolones

A prevalent method for synthesizing certain oxazolone derivatives is the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. For instance, a series of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone derivatives were synthesized by heating a mixture of the appropriate (4-(arylideneamino)-benzoyl)-glycines, p-anisaldehyde (which provides the 4-methoxybenzylidene group), and anhydrous sodium acetate in acetic anhydride.[6] The resulting product precipitates upon pouring the reaction mixture into ice water and can be purified by recrystallization.[6]

Synthesis of 4,5-Disubstituted Oxazoles as Combretastatin A-4 (CA-4) Analogs

Many potent anticancer oxazoles are designed as constrained analogs of natural products like Combretastatin A-4 (CA-4). The synthesis of these 2-methyl-4,5-disubstituted oxazoles involves multi-step pathways. A common approach is the reaction of an appropriate α-bromoketone with an amide under specific conditions to form the oxazole ring. The substituents at the C4 and C5 positions, often including a 3,4,5-trimethoxyphenyl ring and another substituted aryl group, are introduced via the selection of the starting ketone and amide.[7]

Biological Activities and Mechanisms of Action

Derivatives based on the methoxyphenyl-oxazole scaffold exhibit a range of significant biological activities, with anticancer effects being the most prominently studied.

Anticancer Activity

The primary mechanism of anticancer action for many of these compounds is the disruption of microtubule dynamics, a validated target for cancer chemotherapy.[2][3]

A significant number of oxazole and bioisosteric thiazole derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin.[2][8] These agents often bind to the colchicine-binding site on β-tubulin.[3][7] This interaction prevents the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[3] The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3][9] This mechanism is shared by clinically successful drugs and highlights the potential of these oxazole derivatives. The preliminary mechanism of action for one derivative, 4r, showed it down-regulated the expression of cyclin B1 and its upstream regulator cdc25C.[9]

Numerous derivatives have been evaluated against panels of human cancer cell lines, demonstrating potent cytotoxic effects with IC₅₀ values often in the nanomolar range. The data indicates broad-spectrum activity against various cancer types, including leukemia, melanoma, and carcinomas of the lung, colon, and prostate.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| 4-(4-methoxybenzylidene)oxazol-5(4H)-ones | 3e | HepG2 (Hepatocellular Carcinoma) | 8.9 ± 0.30 µg/mL | [6] |

| 3e | HCT-116 (Colorectal Carcinoma) | 9.2 ± 0.63 µg/mL | [6] | |

| 2-methyl-4,5-disubstituted oxazoles | 4g (m-fluoro-p-methoxyphenyl) | Jurkat, SEM, etc. (7 lines) | 0.35 - 4.6 nM | [7] |

| 4i (p-ethoxyphenyl) | Jurkat, SEM, etc. (7 lines) | 0.5 - 20.2 nM | [7] | |

| 4a (5-(2'-naphthyl)) | Various (4 of 7 lines) | 0.5 - 73.2 nM | [7] | |

| Methoxybenzoyl-aryl-thiazoles (SMART) | 8f | Melanoma, Prostate | 0.021 - 0.071 µM | [8] |

| Trimethoxyphenylbenzo[d]oxazoles | 4r (indol-5-yl side-chain) | U251 (Glioma) | 300 ± 50 nM | [9] |

| 4r | A549, H460 (Lung Cancer) | Avg. 39.5 nM | [9] |

SAR studies provide critical insights for designing more potent analogs.

-

Substitution on the C5-Phenyl Ring: For 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)oxazoles, the position of substituents on the C5-phenyl ring is crucial. Moving a methoxy group from the para-position to the meta-position resulted in a drastic reduction in antiproliferative activity.[7] The presence of a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl moiety at this position led to the highest potency.[7]

-

Electron-Withdrawing Groups: In the 4-(4-methoxybenzylidene)-oxazolone series, the presence of electron-withdrawing groups like chlorine and nitro on the phenyl moiety at C2 was correlated with higher cytotoxic effects.[6]

-

Bioisosteric Replacement: Replacing the oxazole ring with a thiazole ring, as in the case of SMART compounds, can maintain or even enhance anticancer activity, demonstrating that thiazole is a viable bioisostere for this scaffold.[8]

References

- 1. ijmpr.in [ijmpr.in]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iajps.com [iajps.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(4-Methoxybenzoyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Methoxybenzoyl)oxazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document compiles predicted spectroscopic data based on the analysis of structurally analogous compounds. The guide furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of this and similar oxazole derivatives. A logical workflow for the synthesis and subsequent spectroscopic analysis is also presented to guide researchers in their laboratory practices. This document is intended to serve as a foundational resource for professionals engaged in the synthesis, characterization, and application of novel oxazole-based compounds in pharmaceutical and materials science research.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a 4-methoxybenzoyl group. The oxazole scaffold is a prominent feature in many biologically active molecules and functional materials. The incorporation of the 4-methoxybenzoyl moiety can significantly influence the molecule's electronic properties, conformation, and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound, which are critical steps in the drug discovery and development process. This guide provides the expected spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from data of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 - 8.20 | Doublet | 2H | Protons ortho to carbonyl on benzoyl ring |

| ~7.80 - 7.70 | Singlet | 1H | Oxazole ring proton (C5-H) |

| ~7.30 - 7.20 | Singlet | 1H | Oxazole ring proton (C4-H) |

| ~7.10 - 7.00 | Doublet | 2H | Protons meta to carbonyl on benzoyl ring |

| ~3.90 | Singlet | 3H | Methoxy group (-OCH₃) protons |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | Carbonyl carbon (C=O) |

| ~164 | Quaternary carbon of benzoyl ring attached to methoxy group |

| ~161 | Oxazole ring carbon (C2) |

| ~145 | Oxazole ring carbon (C5) |

| ~132 | Aromatic CH carbons ortho to carbonyl |

| ~129 | Quaternary carbon of benzoyl ring attached to carbonyl |

| ~128 | Oxazole ring carbon (C4) |

| ~114 | Aromatic CH carbons meta to carbonyl |

| ~55 | Methoxy group carbon (-OCH₃) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1660 | Strong | C=O stretch (benzoyl ketone) |

| ~1600 | Strong | C=N stretch (oxazole ring) |

| ~1580, ~1510, ~1420 | Medium-Strong | Aromatic C=C stretching |

| ~1260 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1170 | Strong | C-O stretch (oxazole ring) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| [M]+• | Molecular Ion |

| [M-CO]+• | Loss of carbon monoxide |

| [M-OCH₃]+ | Loss of methoxy radical |

| [C₇H₇O]+ | 4-methoxybenzoyl cation |

| [C₃H₂NO]+ | Oxazole ring fragment |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer. The sample is to be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-200 ppm is recommended. Standard pulse sequences will be utilized for data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate. The spectrum should be recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectral data should be acquired using a mass spectrometer, preferably with a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap. For electron ionization (EI), the sample is introduced into the ion source, typically heated, and bombarded with a 70 eV electron beam. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. The presented data tables and methodologies are intended to assist researchers in the structural verification and purity assessment of this compound. The logical workflow diagram further clarifies the process from synthesis to structural confirmation. This information is crucial for ensuring the quality and reliability of materials used in further research and development, particularly in the fields of medicinal chemistry and material science.

Crystal Structure Analysis of Oxazole Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of oxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates. Single-crystal X-ray diffraction remains the definitive method for obtaining high-resolution structural data, providing invaluable insights into molecular geometry, intermolecular interactions, and solid-state packing.

The Critical Role of Crystallography in Oxazole Drug Discovery

Oxazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The precise spatial arrangement of atoms and functional groups within the oxazole scaffold dictates its interaction with biological targets.[3] X-ray crystallography provides an unambiguous determination of this arrangement, serving as a cornerstone for rational drug design.[4] This technique allows for the direct visualization of drug-target interactions, guiding medicinal chemists in the strategic modification of molecules to enhance potency, selectivity, and pharmacokinetic properties.

The integration of X-ray crystallography into the drug discovery workflow is a critical validation step for newly synthesized compounds.[4][] It confirms the molecular structure, reveals conformational preferences, and provides a basis for computational modeling and SAR studies.

Crystallographic Data of Selected Oxazole Derivatives

The following tables summarize key crystallographic parameters for a selection of oxazole derivatives, offering a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for 2,5-Diphenyloxazole and its Cocrystal

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2,5-Diphenyloxazole | C₁₅H₁₁NO | Orthorhombic | P2₁2₁2₁ | 8.354(2) | 10.339(3) | 13.064(3) | 90 | 1128.5(5) | 4 |

| 2,5-Diphenyloxazole–2,5-dihydroxyterephthalic acid (2/1) | C₁₉H₁₄NO₄ | Monoclinic | P2₁/c | 16.8973(12) | 5.6188(3) | 18.1088(15) | 117.145(10) | 1529.9(2) | 4 |

Data for 2,5-Diphenyloxazole sourced from the Crystallography Open Database. Data for the cocrystal sourced from a 2025 publication.[6]

Table 2: Crystallographic Data for Substituted 4,5-Diphenyloxazole Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| (4Z)-4-{[(4-acetoxyphenyl)methylidene]}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | C₁₈H₁₃NO₄ | Monoclinic | P2₁/c | 13.3507(15) | 3.9443(9) | 28.527(5) | 98.025(11) | 1487.5(5) | 4 |

Data for the 4,5-diphenyl-oxazole derivative is provided for comparative insight.[7]

Experimental Protocols

A generalized yet detailed methodology for the structural determination of oxazole derivatives via single-crystal X-ray diffraction is outlined below.

Synthesis and Crystallization

The synthesis of oxazole derivatives can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the van Leusen reaction.[3][8] Following synthesis and purification, the crucial step of growing high-quality single crystals is performed. A common and effective method is slow evaporation from a saturated solution.

-

Solvent Selection: A solvent or a mixture of solvents in which the oxazole derivative exhibits moderate solubility is chosen.

-

Preparation of Saturated Solution: The purified compound is dissolved in the selected solvent, with gentle warming if necessary, to achieve a saturated or near-saturated solution.

-

Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This gradual process facilitates the formation of well-ordered single crystals suitable for diffraction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the key stages of data collection and structure determination.[4][8]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.

-

CIF File Generation: A Crystallographic Information File (CIF) is generated, containing all pertinent information about the crystal structure, data collection parameters, and refinement statistics.[4]

Visualization of Oxazole-Relevant Signaling Pathways and Experimental Workflows

The biological activity of many oxazole derivatives is attributed to their ability to modulate key signaling pathways implicated in disease.[1] The following diagrams, rendered using the DOT language, illustrate these pathways and the general workflow for crystallographic analysis in drug discovery.

References

- 1. Structure-Based Inhibitor Design [creative-enzymes.com]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

The 2-Aroyloxazole Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The 2-aroyloxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-aroyloxazole derivatives, with a focus on their applications in anticancer and anti-inflammatory drug discovery.

Introduction to the 2-Aroyloxazole Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. When substituted with an aroyl group at the 2-position, the resulting 2-aroyloxazole scaffold presents a unique three-dimensional structure with diverse opportunities for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the design of novel therapeutic agents. The inherent properties of the oxazole ring, coupled with the diverse functionalities that can be introduced via the aroyl moiety and at other positions of the oxazole ring, contribute to a wide range of pharmacological effects.

Synthesis of the 2-Aroyloxazole Scaffold

The construction of the 2-aroyloxazole core can be achieved through several synthetic methodologies. A prominent and classical approach is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino ketones.[1][2] This method is versatile and allows for the introduction of various substituents on both the aroyl and oxazole moieties.

Key Synthetic Protocol: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for the preparation of oxazoles from 2-acylamino ketones.[1][2]

General Procedure:

-

Preparation of the 2-Acylamino Ketone Precursor: The synthesis typically begins with the acylation of an α-amino ketone. The choice of the acylating agent and the α-amino ketone determines the final substitution pattern of the 2-aroyloxazole.

-

Cyclodehydration: The 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent. Commonly used reagents include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[3] The reaction is typically heated to facilitate the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

-

Purification: The resulting 2-aroyloxazole derivative is then purified using standard techniques such as recrystallization or column chromatography.

Biological Activities of 2-Aroyloxazole Derivatives

Derivatives of the 2-aroyloxazole scaffold have demonstrated promising biological activities, particularly as anticancer and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the potential of oxazole-containing compounds as anticancer agents. While specific data for a wide range of 2-aroyloxazole derivatives is still emerging, related structures have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Representative Oxazole and Related Heterocyclic Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-5-(piperazin-1-yl)oxazoles | Renal Cancer | Moderate Activity | [4] |

| 2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles | Various | Potent Activity | [5] |

| 2-Aroyl-4-phenylbenzofurans | Molt/4, CEM, HeLa | 0.51 - 1.9 | [6] |

Note: Data for closely related scaffolds are presented to illustrate the potential of the broader chemical space.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-aroyloxazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and fresh media containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity

The 2-aroyloxazole scaffold has also been explored for its anti-inflammatory potential. Certain aryloxy methyl oxazoline derivatives have shown significant anti-inflammatory activity with low ulcerogenic potential.[12] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Representative Oxazole Derivatives

| Compound Class | Assay | Activity | Reference |

| 2-Aryloxy methyl oxazolines | Carrageenan-induced paw edema | Significant inhibition | [12] |

| N-Aryl-5-aryloxazol-2-amines | 5-Lipoxygenase (5-LOX) inhibition | Potent inhibition | [13] |

| Diaryloxazolealkanoic acids | Anti-inflammatory assays | Active | [14] |

Experimental Protocol: COX-2 Inhibition Assay

The ability of 2-aroyloxazole derivatives to inhibit the COX-2 enzyme can be evaluated using various commercially available kits or established protocols.[15][16][17][18][19][20][21][22]

Methodology (Fluorometric Assay):

-

Reagent Preparation: Prepare the necessary reagents, including COX assay buffer, heme, and a solution of human recombinant COX-2 enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of the 2-aroyloxazole test compounds.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing the test inhibitor or a control (e.g., celecoxib). Allow for a pre-incubation period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Fluorescence Measurement: The production of prostaglandin G2, the initial product of the COX reaction, can be measured using a fluorescent probe. The fluorescence intensity is monitored over time using a fluorescence plate reader.

-

IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined from the dose-response curve.

Conclusion and Future Perspectives

The 2-aroyloxazole scaffold represents a promising and versatile platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated potential in anticancer and anti-inflammatory applications, warrants further investigation. Future research should focus on the synthesis of diverse libraries of 2-aroyloxazole derivatives and their systematic evaluation in a broad range of biological assays. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as next-generation therapeutics. The continued exploration of this scaffold holds significant promise for the discovery of new and effective treatments for a variety of diseases.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. Synthesis and <i>in vitro</i> anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles - ProQuest [proquest.com]

- 5. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. static.igem.wiki [static.igem.wiki]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diaryloxazole and diarylthiazolealkanoic acids: two novel series of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antioxidant and anti-inflammatory assays confirm bioactive compounds in Ajwa date fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methoxybenzoyl Oxazoles: A Technical Guide to Their Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging therapeutic applications of methoxybenzoyl oxazoles, with a primary focus on their potential as anticancer agents. This document details their mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their development.

Introduction

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. When combined with a methoxybenzoyl moiety, these compounds have demonstrated significant potential, particularly in the field of oncology. The methoxybenzoyl group, especially the trimethoxy substitution pattern, is a key feature of many potent tubulin polymerization inhibitors. This guide explores the synthesis, biological evaluation, and therapeutic promise of this class of molecules.

Mechanism of Action: Targeting Microtubule Dynamics

The primary anticancer mechanism of methoxybenzoyl oxazoles and related analogues is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division.[4][5] This disruption leads to a cascade of cellular events, beginning with cell cycle arrest at the G2/M phase and culminating in apoptotic cell death.[6][7][8]

Signaling Pathway from Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by methoxybenzoyl oxazoles initiates a signaling cascade that leads to apoptosis. A key event is the arrest of the cell cycle in the G2/M phase, which is regulated by the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex. The activity of this complex is, in turn, controlled by the phosphatase Cdc25C. Disruption of the mitotic spindle leads to the downregulation of Cyclin B1, preventing the activation of CDK1 and entry into mitosis, ultimately triggering the apoptotic pathway.[7][9]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various methoxybenzoyl oxazole derivatives and related compounds against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Methoxybenzoyl Oxazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4g | A549 | Lung | 0.0046 | [4] |

| HT-29 | Colon | 0.00035 | [4] | |

| 4i | A549 | Lung | 0.0202 | [4] |

| HT-29 | Colon | 0.0005 | [4] | |

| Compound 9 | HepG2 | Liver | 1.38 | [6] |

| Compound 10 | HepG2 | Liver | 2.53 | [6] |

| Compound 11 | HepG2 | Liver | 3.21 | [6] |

Note: Compounds 4g and 4i are 2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles. Compounds 9, 10, and 11 are trimethoxyphenyl-based analogues.

Table 2: Tubulin Polymerization Inhibition

| Compound ID | IC50 (µM) | Reference |

| 4i | < 1 | [4] |

| Compound 9 | Potent Inhibition | [6] |

| Compound 10 | Potent Inhibition | [6] |

| Compound 11 | Potent Inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of methoxybenzoyl oxazoles.

Synthesis of 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(substituted-phenyl)oxazoles

A general three-step procedure for the synthesis of these compounds is as follows:[4]

-

Condensation: 2-Bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone is condensed with an appropriate α-bromo acetophenone and acetamide at 150°C for 2 hours to yield the corresponding 2-methyl-4-substituted oxazole derivative.

-

Bromination: The resulting oxazole is then subjected to chemoselective monobromination at the 5-position using N-bromosuccinimide (NBS) in chloroform.

-

Suzuki Coupling: The 5-bromooxazole analogue is then coupled with a desired boronic acid under Suzuki coupling conditions to yield the final 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(substituted-phenyl)oxazole.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the methoxybenzoyl oxazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of purified tubulin.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer is prepared on ice.

-

Compound Addition: The test compound at various concentrations is added to the reaction mixture in a 96-well plate.

-

Initiation of Polymerization: The plate is transferred to a pre-warmed (37°C) fluorescence plate reader to initiate polymerization.

-

Data Acquisition: The increase in fluorescence due to the incorporation of the reporter into microtubules is monitored over time (e.g., every minute for 60 minutes).

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. The IC50 for tubulin polymerization inhibition is then calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

-

Cell Treatment: Cancer cells are treated with the test compound (at its IC50 concentration) for a specified period (e.g., 24 hours).

-

Cell Fixation: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is determined from the DNA content histograms.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in the cell cycle and apoptosis.

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Cyclin B1, Cdc25C, β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of methoxybenzoyl oxazoles as potential anticancer agents.

Conclusion

Methoxybenzoyl oxazoles represent a promising class of compounds with significant potential for development as anticancer therapeutics. Their well-defined mechanism of action, potent in vitro activity, and amenability to chemical modification make them attractive candidates for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these compelling molecules. Continued research, including in vivo efficacy and safety studies, will be crucial in translating the preclinical promise of methoxybenzoyl oxazoles into clinical reality.

References

- 1. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

In-Silico Modeling and Computational Studies of 2-(4-Methoxybenzoyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling and computational approaches for the study of 2-(4-Methoxybenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. Given the established anticancer properties of many oxazole derivatives, this document focuses on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a plausible therapeutic target. While direct experimental and computational data for this compound are limited, this guide leverages data from structurally analogous compounds to present a thorough and technically sound framework for its computational evaluation. Detailed protocols for molecular docking, molecular dynamics simulations, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantum chemical calculations are provided. All quantitative data from analogous studies are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering a robust starting point for the computational investigation of this compound and related compounds.

Introduction

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural and electronic characteristics of the oxazole ring make it a privileged motif in medicinal chemistry. The compound this compound, which incorporates both the oxazole core and a methoxybenzoyl group, presents an interesting candidate for drug discovery endeavors. The methoxybenzoyl moiety is also found in various compounds with demonstrated biological activities, including anticancer effects.

Given the prevalence of oxazole-containing compounds as anticancer agents, a key area of investigation is their potential interaction with cancer-related biological targets. One such critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

This guide outlines a comprehensive in-silico approach to characterize this compound and predict its potential as a VEGFR-2 inhibitor. The methodologies described herein are fundamental to modern drug discovery pipelines, enabling the rational design and evaluation of novel therapeutic agents.

Computational Methodologies and Experimental Protocols

This section details the experimental protocols for the key in-silico techniques used to evaluate this compound.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein, VEGFR-2, is obtained from the Protein Data Bank (PDB).

-

Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and Kollmann charges are assigned.

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT).

-

-

Ligand Preparation:

-

The two-dimensional structure of this compound is drawn using a molecular editor and converted to a three-dimensional structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.

-

Gasteiger charges are computed, and rotatable bonds are defined.

-

The prepared ligand is saved in a suitable format (e.g., PDBQT).

-

-

Docking Simulation:

-

The docking simulation is performed using software such as AutoDock Vina.

-

A grid box is defined to encompass the active site of VEGFR-2, typically centered on the co-crystallized ligand in the original PDB structure.

-

The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set.

-

The simulation is run to generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (docking scores).

-

-

Analysis of Results:

-

The resulting docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

-

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Methoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 2-(4-Methoxybenzoyl)oxazole (CAS No. 898759-50-7) is limited in the public domain.[1] This guide provides a comprehensive overview based on established chemical principles, data from structurally related compounds, and standardized experimental protocols relevant to drug discovery and development. The quantitative data presented herein is illustrative and intended to serve as a guideline for experimental design.

Introduction

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] this compound is a small molecule featuring a central oxazole ring linked to a 4-methoxybenzoyl group. Understanding the physicochemical properties of such molecules, particularly their solubility and stability, is paramount for successful drug development. These parameters critically influence formulation, bioavailability, storage conditions, and therapeutic efficacy.

This technical guide outlines the predicted physicochemical properties of this compound, provides detailed protocols for its empirical solubility and stability assessment, and presents standardized formats for data reporting.

Physicochemical Properties and Solubility Profile

The structure of this compound, containing an aromatic heterocyclic oxazole ring and a methoxybenzoyl group, suggests moderate lipophilicity and a low propensity for ionization under physiological conditions. The oxazole ring itself is a weak base.[3] Consequently, the compound is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.[4]

Table 1: Physicochemical Properties and Illustrative Solubility of this compound

| Property | Value / Data | Source / Method |

|---|---|---|

| CAS Number | 898759-50-7 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | Calculated |

| Molecular Weight | 203.19 g/mol | Calculated |

| Predicted XlogP | ~2.5 - 3.5 | Computational |

| Predicted pKa (Conjugate Acid) | ~0.8 - 1.5 | [3] |

| Illustrative Aqueous Solubility (PBS, pH 7.4, 25°C) | < 10 µg/mL | Shake-Flask (Hypothetical) |

| Illustrative DMSO Solubility (25°C) | > 50 mg/mL | Shake-Flask (Hypothetical) |

| Illustrative Ethanol Solubility (25°C) | ~5-15 mg/mL | Shake-Flask (Hypothetical) |

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[5]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized Water

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Calibrated Analytical Balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

0.45 µm syringe filters (e.g., PTFE)

-

Validated HPLC-UV or LC-MS/MS method for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 2 mg per 1 mL of solvent). This ensures that a saturated solution is achieved with solid compound remaining.

-

Solvent Addition: Add a precise volume of each test solvent (e.g., PBS pH 7.4, Water, DMSO, Ethanol) to the respective vials.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[5]

-

Sample Processing: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid material. Immediately filter the sample through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved microparticulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

-

Data Reporting: Report the solubility in units of µg/mL and µM.

Stability Profile and Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation pathways under various stress conditions, as outlined in ICH guidelines.[5] The oxazole ring can be susceptible to ring-opening under harsh acidic or basic conditions.[6][7]

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.[5]

-

Neutral Hydrolysis: Mix the stock solution with deionized water and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[5]

-

Photostability: Expose both a solid sample and a solution of the compound to a light source compliant with ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). Keep a control sample wrapped in foil to protect it from light.[5]

-

Thermal Stability: Expose the solid compound to dry heat (e.g., 70°C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Analysis: For liquid samples, neutralize the acid/base if necessary before analysis. Dilute all samples to an appropriate concentration. Analyze all stressed samples and controls using a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

-

Data Analysis: Calculate the percentage of the parent compound remaining and identify the relative retention times and peak areas of any major degradants. A target degradation of 5-20% is ideal for identifying primary degradation products.[5]

Table 2: Illustrative Stability Data for this compound (% Assay Remaining after 48h)

| Stress Condition | Temperature | % Parent Compound Remaining (Illustrative) | Observations |

|---|---|---|---|

| Control | 25°C | 99.8% | No significant degradation. |

| 0.1 N HCl | 60°C | 85.2% | Moderate degradation, one major degradant observed. |

| 0.1 N NaOH | 60°C | 78.5% | Significant degradation, multiple degradants. |

| 3% H₂O₂ | 25°C | 95.1% | Minor degradation observed. |

| Photolytic (ICH Q1B) | 25°C | 98.9% | Stable to light exposure. |

| Thermal (Solid) | 70°C | 99.5% | Stable to dry heat. |

References

- 1. 2-(4-Methoxybenzoyl) oxazole,(CAS# 898759-50-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. benchchem.com [benchchem.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Oxazolones via Erlenmeyer Reaction

Topic: Synthesis of 2-Phenyl-4-(4-methoxybenzylidene)oxazol-5(4H)-one via Erlenmeyer Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Erlenmeyer-Plöchl reaction, commonly known as the Erlenmeyer azlactone synthesis, is a cornerstone of heterocyclic chemistry for the synthesis of oxazolones (also known as azlactones).[1][2] First described in 1893, this reaction involves the condensation of N-acylglycines with carbonyl compounds, typically in the presence of acetic anhydride and a weak base like sodium acetate.[1] The resulting oxazolone scaffolds are highly valuable intermediates in organic synthesis, serving as precursors for amino acids, peptides, and various biologically active molecules.[3][4] Oxazolone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5]

This document provides a detailed protocol for the synthesis of (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, a representative oxazolone, through the condensation of hippuric acid and 4-methoxybenzaldehyde.

Experimental Protocol

This protocol details the synthesis of (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Reaction Scheme:

Hippuric Acid + 4-Methoxybenzaldehyde → (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Materials and Reagents:

-

Hippuric acid (N-benzoylglycine)

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Hexane

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine hippuric acid (e.g., 5.0 g, 27.9 mmol), 4-methoxybenzaldehyde (e.g., 3.8 g, 27.9 mmol), and anhydrous sodium acetate (e.g., 2.3 g, 27.9 mmol).

-

Addition of Reagent: Add acetic anhydride (e.g., 10.6 mL) to the flask.

-

Heating: Equip the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 1-2 hours with continuous stirring.[5][6] The mixture will turn into a yellow-orange solution.

-

Monitoring the Reaction: The reaction progress can be monitored by TLC using a solvent system such as dichloromethane/hexane.

-

Workup and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 15-30 minutes to facilitate precipitation.[7]

-

Slowly add ethanol (e.g., 20-30 mL) to the cold mixture to quench the excess acetic anhydride. Stir for an additional 15 minutes.

-

Pour the mixture into a beaker of ice-water (e.g., 100 mL) and stir vigorously until a solid precipitate forms.[5]

-

Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one as a yellow crystalline solid.[5]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation: Reaction Condition Variants

The Erlenmeyer reaction can be performed under various conditions, often modified to improve yields, reduce reaction times, or simplify the procedure. The table below summarizes different approaches for the synthesis of azlactones.

| Entry | Aldehyde Reactant | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aromatic Aldehydes | Sodium Acetate | Acetic Anhydride | 100 | 1 - 2 | 34 - 46 | [5] |

| 2 | Aromatic Aldehydes | Alumina | Dichloromethane | Room Temp | Instant | 45 - 71 | [7] |

| 3 | Aromatic Aldehydes | [bmIm]OH | None | 60 | 0.5 - 1 | 82 - 94 | [8] |

| 4 | p-Nitrobenzaldehyde | Sodium Acetate | None | 100 | 0.25 | ~97 | [6] |

| 5 | Aromatic Aldehydes | Calcium Acetate | Acetic Anhydride | Microwave | 2-3 min | 70 - 92 | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of (Z)-4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Simplified Reaction Mechanism

Caption: Simplified mechanism of the Erlenmeyer azlactone synthesis.

References

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 8. jocpr.com [jocpr.com]

Application Notes and Protocols for One-Pot Synthesis of 2,5-Diaryl-1,3-Oxazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,5-diaryl-1,3-oxazoles, a crucial scaffold in medicinal chemistry and materials science. The presented methods offer advantages in terms of operational simplicity, reduced reaction times, and good to excellent yields.

Introduction

The 2,5-diaryl-1,3-oxazole core is a privileged structural motif found in numerous biologically active compounds, including natural products, pharmaceuticals, and fluorescent dyes. Traditional multi-step syntheses of these compounds are often time-consuming and result in lower overall yields. One-pot methodologies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing waste. This document outlines several robust one-pot protocols for the synthesis of 2,5-diaryl-1,3-oxazoles, utilizing various catalytic systems and reaction conditions.

I. Van Leusen Reaction followed by Copper-Catalyzed C-H Arylation

This two-step, one-pot approach first constructs the 5-aryloxazole ring via the Van Leusen reaction, followed by a direct C-H arylation at the C2 position, promoted by a copper catalyst. This method is notable for its use of commercially available starting materials.

Quantitative Data Summary

| Entry | 5-Aryloxazole (Starting Material) | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Phenyloxazole | Iodobenzene | CuI (1 eq), PPh3 (0.2 eq) | Na2CO3 (2 eq) | DMF | 140 | 4 | 83 |

| 2 | 5-(4-Methoxyphenyl)oxazole | Iodobenzene | CuI (1 eq), PPh3 (0.2 eq) | Na2CO3 (2 eq) | DMF | 140 | 4 | 85 |

| 3 | 5-(4-Chlorophenyl)oxazole | Iodobenzene | CuI (1 eq), PPh3 (0.2 eq) | Na2CO3 (2 eq) | DMF | 140 | 4 | 78 |

| 4 | 5-Phenyloxazole | 4-Iodotoluene | CuI (1 eq), PPh3 (0.2 eq) | Na2CO3 (2 eq) | DMF | 140 | 4 | 81 |

| 5 | 5-Phenyloxazole | 4-Iodoanisole | CuI (1 eq), PPh3 (0.2 eq) | Na2CO3 (2 eq) | DMF | 140 | 4 | 80 |

Experimental Protocol

Step 1: Synthesis of 5-Aryloxazole (Van Leusen Reaction)

-

To a stirred suspension of potassium tert-butoxide (2.67 equiv.) in THF at -60 °C, add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (1.7 equiv.) in THF.

-